5-Chloro-2-(methylamino)phenol
Overview
Description
5-Chloro-2-(methylamino)phenol: is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the 5th position and a methylamino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 5-Chloro-2-(methylamino)phenol involves the nucleophilic aromatic substitution of 5-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the chlorination of phenol, followed by nitration, reduction, and methylation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2-(methylamino)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated and alkylated phenol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of nucleophilic aromatic substitution reactions .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties .
Medicine:
- Explored for its potential use in pharmaceutical formulations due to its unique chemical structure .
Industry:
Mechanism of Action
The mechanism by which 5-Chloro-2-(methylamino)phenol exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the methylamino group donates electrons to form new bonds. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
2-Amino-5-chlorophenol: Similar structure but lacks the methyl group on the amino group.
5-Chloro-2-aminophenol: Similar structure but lacks the methyl group on the amino group.
2-Methylamino-5-bromophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Properties
IUPAC Name |
5-chloro-2-(methylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKZXSVMAROISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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